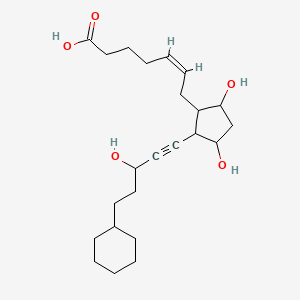
1,8-Octanediamine, N,N'-di-4-quinolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Octanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of aliphatic diamines It is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the octanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,8-octanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,8-Octanediamine, N,N’-di-4-quinolinyl- can be achieved through a continuous process involving the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Octanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Octanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,8-Octanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinolinyl groups are known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of microorganisms. Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Octanediamine: A simpler aliphatic diamine without the quinolinyl groups.
Octamethylenediamine: Another aliphatic diamine with similar structural properties.
Uniqueness
1,8-Octanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological molecules and metal ions, making it more versatile in various applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
57599-91-4 |
|---|---|
Molekularformel |
C26H30N4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N,N'-di(quinolin-4-yl)octane-1,8-diamine |
InChI |
InChI=1S/C26H30N4/c1(3-9-17-27-25-15-19-29-23-13-7-5-11-21(23)25)2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26/h5-8,11-16,19-20H,1-4,9-10,17-18H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
YDRQHRCWVHTUCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


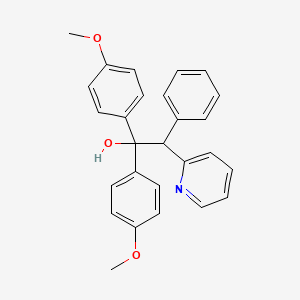
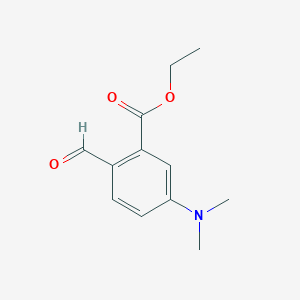
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
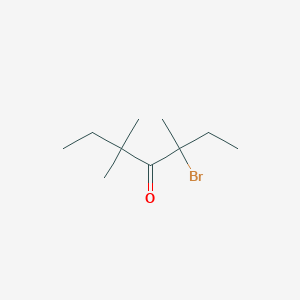

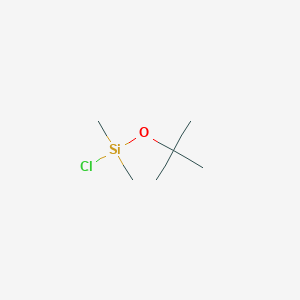

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
